molecular formula C22H19NO2 B3188521 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline CAS No. 218608-73-2

4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline

Cat. No. B3188521
CAS RN: 218608-73-2
M. Wt: 329.4 g/mol
InChI Key: AAVLIJJJYQFWDO-UHFFFAOYSA-N
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Description

“4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline” is a chemical compound with the molecular formula C22H19NO2 . It has a molecular weight of 329.39200 . The compound is also known by the synonym N,N-di-4-methoxyphenyl-4-ethynylphenylamine .


Synthesis Analysis

The synthesis of “4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline” has been reported in various scientific literature . For instance, mono- and bis-C2TPA complexes of CoIII(cyclam) have been synthesized, and the formation of η2-adducts of Cu (I)/Ag (I) to the acetylenic bond of TPAC2 ligand has been reported .


Molecular Structure Analysis

The molecular structure of “4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline” consists of 22 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the compound is 329.14200 .


Chemical Reactions Analysis

The chemical reactions involving “4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline” have been studied in the context of CoIII(cyclam) complexes . The formation of η2-adducts of Cu (I)/Ag (I) to the acetylenic bond of TPAC2 ligand has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline” include a predicted boiling point of 486.5±40.0 °C and a predicted density of 1.18±0.1 g/cm3 . The compound has a predicted acidity coefficient (pKa) of -3.07±0.50 .

Scientific Research Applications

Solar Cell Applications

  • Hole Transporting Materials for Perovskite Solar Cells : Compounds similar to 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline, such as OMeTPA-DPP and OMeTPA-BDT, have shown promise as hole transporting materials in stable perovskite solar cells. These compounds demonstrate better thermal stability than conventional materials and maintain good hole extraction ability, which is crucial for the efficiency of solar cells (Liu et al., 2016).

Polymer and Material Science

  • Ambipolar Electrochromic Polyimides : Aniline derivatives with 4-methoxyphenyl substituents are used in the synthesis of ambipolar electrochromic polyimides. These materials exhibit high thermal stability, solution processability, and ambipolar electrochromic behavior, making them suitable for various advanced material applications (Huang et al., 2011).
  • Acetylenic Group Substituted Polyphosphazenes : Derivatives of 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline have been used in the synthesis of acetylene-substituted polyphosphazenes. These polymers are soluble in organic solvents and can be thermally cured, suggesting potential applications in various industrial sectors (Chang et al., 1992).

Medicinal Chemistry

  • Antibacterial Activities of Schiff Bases : Schiff bases derived from aniline derivatives, including compounds structurally related to 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline, have shown moderate antibacterial activities. These compounds, characterized by physico-chemical and spectroscopic methods, demonstrate the potential for development in pharmaceutical applications (Salehi et al., 2015).

Electronic and Optoelectronic Applications

  • Electrochromic Materials : The study of electrochromic behaviors of materials containing aniline derivatives reveals their potential use in electronic and optoelectronic applications. Such materials can exhibit ambipolar electrochromic behavior, which is significant for developing advanced display technologies and electronic devices (Li et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

  • Efficient OLED Materials : Certain derivatives of 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline show promise as efficient materials for OLEDs. These compounds exhibit desirable optoelectronic and charge transport properties, making them suitable for use in high-performance OLEDs (Wazzan & Irfan, 2019).

properties

IUPAC Name

4-ethynyl-N,N-bis(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-4-17-5-7-18(8-6-17)23(19-9-13-21(24-2)14-10-19)20-11-15-22(25-3)16-12-20/h1,5-16H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVLIJJJYQFWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30776483
Record name 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30776483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline

CAS RN

218608-73-2
Record name 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30776483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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